N-methyl-9H-fluoren-2-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-methyl-9H-fluoren-2-amine hydrochloride” is a chemical compound . It is also known as "9H-fluoren-9-ylmethyl 2- [2- (2-aminoethoxy)ethoxy]ethylcarbamate hydrochloride" .
Synthesis Analysis
The synthesis of such compounds can be challenging. They are often used as chemically differentiated building blocks for organic synthesis and medicinal chemistry, specifically for the preparation of drug candidates containing hindered amine motifs .Molecular Structure Analysis
The molecular structure of “this compound” is complex. The InChI code for a similar compound, “N-methyl-9H-fluoren-9-amine”, is1S/C14H13N/c1-15-14-12-8-4-2-6-10 (12)11-7-3-5-9-13 (11)14/h2-9,14-15H,1H3
. Chemical Reactions Analysis
The chemical reactions involving amines like “this compound” can be complex. They can involve reactions with acid chlorides, alkyl halides, ammonia, and other amines . They can also undergo Hofmann or Curtius rearrangements .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular weight, which is 406.91 .Scientific Research Applications
Synthesis of Carcinogenic Fluorenylhydroxamic Acids
Research has explored the synthesis of N-[9-3H]fluoren-3-ylacetohhydroxamic acid, which involves the tritiation of the methylene carbon atom of carcinogens, showcasing a method that could be adapted for studying carcinogenic mechanisms or developing related compounds (Gutmann & Bell, 1974).
Photocatalysis
9-Fluorenone, related to N-methyl-9H-fluoren-2-amine hydrochloride through its fluorene structure, has been used as a photocatalyst for the oxidation of non-activated alcohols under blue light-emitting diode irradiation, representing a non-toxic, cost-effective approach for alcohol oxidation (Zhang, Schilling, Riemer, & Das, 2020).
Fluorescence Sensing
Polyaniline derivatives of fluorene, including poly(9,9-dihexyl-9H-fluoren-2-amine), have shown promise as fluorescent chemosensors for detecting acids and amines, highlighting their potential in environmental protection, biosensing, and food toxin detection (Qian, Zhang, Liu, & Xia, 2019).
Palladium-Catalyzed Substitution
The palladium-catalyzed substitution at halofluorenes has been utilized to synthesize N-substituted 2-amino-9,9-dialkylfluorenes, which are useful in developing fluorescence probes for femtosecond solvation dynamics, indicating potential applications in advanced material sciences (Saroja, Pingzhu, Ernsting, & Liebscher, 2004).
Schiff Base Compounds for UV Properties
The synthesis of Schiff base compounds containing fluorene, such as N-((9H-fluoren-9-yl)methylene)-9H-fluoren-2-amine, has been studied for their ultraviolet absorption properties, suggesting their use in materials science for UV protection or sensing applications (Wen-zhong, 2011).
Safety and Hazards
“N-methyl-9H-fluoren-2-amine hydrochloride” is associated with several hazard statements, including H302, H315, H318, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if swallowed, calling a poison center or doctor if you feel unwell (P301+P312) .
Properties
IUPAC Name |
N-methyl-9H-fluoren-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N.ClH/c1-15-12-6-7-14-11(9-12)8-10-4-2-3-5-13(10)14;/h2-7,9,15H,8H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FODHJPYQKRSSJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC2=C(C=C1)C3=CC=CC=C3C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70994604 |
Source
|
Record name | N-Methyl-9H-fluoren-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70994604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73728-53-7 |
Source
|
Record name | N-Methyl-9H-fluoren-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70994604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.